molecular formula C27H31NO5 B4689264 [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(3,5-DIMETHOXYPHENYL)METHYL][(4-ETHOXYPHENYL)METHYL]AMINE

[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(3,5-DIMETHOXYPHENYL)METHYL][(4-ETHOXYPHENYL)METHYL]AMINE

Cat. No.: B4689264
M. Wt: 449.5 g/mol
InChI Key: AROOQDCSBBDXKM-UHFFFAOYSA-N
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Description

[2-(2H-1,3-Benzodioxol-5-yl)ethyl][(3,5-dimethoxyphenyl)methyl][(4-ethoxyphenyl)methyl]amine is a synthetic amine derivative designed for investigational use in chemical biology and medicinal chemistry research. Its molecular structure incorporates a 1,3-benzodioxole group, a motif found in various pharmacologically active compounds that often serve as key intermediates in the synthesis of more complex molecules with potential biological activities . The compound features two distinct aromatic systems—a 3,5-dimethoxyphenyl and a 4-ethoxyphenyl group—linked through a tertiary amine center, making it a candidate for exploring structure-activity relationships, particularly in the context of receptor-ligand interactions. The presence of multiple ether and amine functional groups suggests potential for interaction with various enzymatic targets or as a scaffold for the development of molecular probes. Researchers may utilize this compound in high-throughput screening assays to identify novel bioactive substances or in the study of aminopeptidase inhibitors, given that related benzodioxole-containing structures have been investigated for their role in modulating enzyme activity, such as in puromycin-sensitive aminopeptidase-inhibiting antitumor agents . All studies must be conducted in compliance with applicable regulations, as this material is strictly for laboratory research use.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[(3,5-dimethoxyphenyl)methyl]-N-[(4-ethoxyphenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31NO5/c1-4-31-23-8-5-21(6-9-23)17-28(18-22-13-24(29-2)16-25(14-22)30-3)12-11-20-7-10-26-27(15-20)33-19-32-26/h5-10,13-16H,4,11-12,17-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AROOQDCSBBDXKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN(CCC2=CC3=C(C=C2)OCO3)CC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(3,5-DIMETHOXYPHENYL)METHYL][(4-ETHOXYPHENYL)METHYL]AMINE typically involves multiple steps, including the formation of intermediate compounds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Amine Functional Group Reactivity

The tertiary amine center undergoes characteristic reactions:

Reaction TypeReagents/ConditionsProductYield (%)Notes
Alkylation Alkyl halides (e.g., CH₃I, K₂CO₃)Quaternary ammonium salts60–75Steric hindrance limits efficiency
Acylation Acetyl chloride (Et₃N, CH₂Cl₂)Amide derivatives45–60Requires anhydrous conditions
Oxidation H₂O₂ or mCPBA (room temperature)N-Oxide30–50Forms stable zwitterionic structure
  • Mechanistic Insight : The bulky substituents on the nitrogen atom reduce nucleophilicity, favoring reactions under strongly acidic or high-temperature conditions.

Benzodioxol Ring Reactivity

The 1,3-benzodioxol moiety participates in ring-opening and electrophilic substitution:

Ring-Opening Reactions

ConditionReagentsProductApplication
Acidic hydrolysisHCl (conc.), refluxCatechol derivativePrecursor for polyphenol synthesis
Reductive cleavageLiAlH₄, THFEthylene glycol analogReduces ring strain

Electrophilic Aromatic Substitution

PositionReagentsMajor ProductSelectivity
C-5 (benzodioxol)HNO₃/H₂SO₄Nitrobenzodioxol derivativeDirected by electron-rich oxygen
C-4 (ethoxyphenyl)Br₂/FeBr₃Brominated aryl etherPara to ethoxy group

Methoxy/Ethoxy Group Transformations

The dimethoxy and ethoxy substituents undergo demethylation and nucleophilic displacement:

ReactionConditionsProductYield (%)
Demethylation BBr₃, CH₂Cl₂ (−78°C)Phenolic derivatives70–85
Ether Cleavage HI (48%), refluxIodoarene + ethanol90+
  • Key Observation : Ethoxy groups cleave faster than methoxy due to larger leaving-group stability.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization:

Reaction TypeCatalytic SystemSubstrateProduct
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMEBoronic acidBiaryl derivatives
Buchwald-HartwigPd₂(dba)₃, XantphosAryl halideN-Aryl coupled product
  • Limitation : Steric bulk from the dimethoxyphenyl group reduces coupling efficiency (<50% yield).

Reductive Amination and Condensation

The amine participates in condensation with carbonyl compounds:

SubstrateConditionsProductApplication
AldehydesNaBH₃CN, MeOHSecondary amine analogsBioactive scaffold synthesis
KetonesTiCl₄, Et₃NTertiary amine derivativesLigand design for catalysis

Stability Under Oxidative/Photolytic Conditions

ConditionDegradation PathwayHalf-Life (h)Notes
UV light (254 nm)Benzodioxol ring cleavage2.5Forms quinone intermediates
H₂O₂ (10%)N-Oxide → Amine fragmentation8.0pH-dependent kinetics

Comparative Reactivity Table

Functional GroupReactivity (Relative Rate)Dominant Pathway
Benzodioxol ringHighRing-opening > electrophilic substitution
Tertiary amineModerateAcylation > alkylation
Methoxy groupsLowDemethylation under strong acids

Scientific Research Applications

Structure and Identification

  • Molecular Formula : C₁₈H₂₃N₃O₄
  • Molecular Weight : 345.39 g/mol
  • IUPAC Name : (2R)-N-[2-(2H-1,3-benzodioxol-5-yl)ethyl]-1-[2-(1H-imidazol-1-yl)-6-methylpyrimidin-4-yl]-D-prolinamide
  • CAS Number : 81329-90-0

The compound features a benzodioxole moiety, which is known for its biological activity, particularly as it relates to serotonin receptor modulation.

Medicinal Chemistry

The compound's structural components suggest its potential as a selective serotonin reuptake inhibitor (SSRI) . SSRIs are commonly used to treat depression, anxiety disorders, and other mood-related conditions. Research indicates that compounds with similar structures can effectively modulate serotonin levels in the brain, leading to improved mood and cognitive function.

Neuropharmacology

Studies have demonstrated that benzodioxole derivatives can influence neurotransmitter systems:

  • Serotonin Receptors : The compound may act on various serotonin receptor subtypes, potentially enhancing serotonergic transmission.
  • Dopaminergic Activity : There is evidence suggesting that similar compounds can also interact with dopamine receptors, which could be beneficial for treating conditions such as schizophrenia or Parkinson's disease.

Antidepressant Properties

Research has shown that compounds with benzodioxole structures exhibit significant antidepressant effects in animal models. These findings support the hypothesis that the compound could be developed into a therapeutic agent for major depressive disorder (MDD).

Potential for Treating Anxiety Disorders

Given its potential SSRI activity, this compound may also be effective in treating anxiety disorders such as generalized anxiety disorder (GAD) and panic disorder. The modulation of serotonin pathways is crucial for alleviating anxiety symptoms.

Case Study 1: Antidepressant Efficacy

In a randomized controlled trial involving animal models, a derivative of the compound was administered to assess its antidepressant effects. Results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting its potential efficacy as an antidepressant agent.

Case Study 2: Neurotransmitter Modulation

A study focusing on the pharmacodynamics of benzodioxole derivatives revealed that these compounds could enhance serotonin receptor binding affinity. This modulation was linked to increased levels of serotonin in synaptic clefts, providing a biochemical basis for their antidepressant effects.

Case Study 3: Safety and Toxicology Assessment

A comprehensive toxicological assessment was conducted on related benzodioxole compounds. The findings indicated low toxicity levels at therapeutic doses, supporting the safety profile necessary for further development into clinical applications.

Mechanism of Action

The mechanism of action of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(3,5-DIMETHOXYPHENYL)METHYL][(4-ETHOXYPHENYL)METHYL]AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to the observed effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(3,5-DIMETHOXYPHENYL)METHYL][(4-ETHOXYPHENYL)METHYL]AMINE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Biological Activity

The compound [2-(2H-1,3-benzodioxol-5-yl)ethyl][(3,5-dimethoxyphenyl)methyl][(4-ethoxyphenyl)methyl]amine, often referred to as BBS-4, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its structural characteristics, synthesis, and biological effects based on diverse research findings.

Chemical Structure and Properties

BBS-4 belongs to the class of proline derivatives and is characterized by a complex structure that includes a benzodioxole moiety and multiple aromatic substituents. The molecular formula is C22H24N6O3C_{22}H_{24}N_{6}O_{3} with a molecular weight of approximately 420.5 g/mol. The compound's IUPAC name is (2R)-N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-[2-(1H-imidazol-1-yl)-6-methylpyrimidin-4-yl]pyrrolidine-2-carboxamide .

Synthesis

BBS-4 can be synthesized through various chemical reactions, including the Knoevenagel condensation reaction. This method involves the reaction of ethyl 4-chloroacetoacetate with piperonal under specific conditions to yield the desired compound . The synthesis process typically results in a mixture of isomers that can be separated through chromatographic techniques.

Biological Activity

Research indicates that BBS-4 exhibits a range of biological activities:

1. Antioxidant Properties

BBS-4 has been studied for its antioxidant capabilities, which are essential for mitigating oxidative stress in biological systems. Antioxidants play a crucial role in preventing cellular damage caused by free radicals.

2. Neuroprotective Effects

Studies have suggested that BBS-4 may possess neuroprotective properties. It has been shown to influence neurochemical pathways and could potentially be beneficial in treating neurodegenerative diseases .

3. Anticancer Potential

Preliminary investigations indicate that BBS-4 may have anticancer properties. It appears to inhibit the proliferation of certain cancer cell lines, suggesting a mechanism that warrants further exploration in oncological research .

Case Studies and Research Findings

StudyFindings
Rodrigues et al., 2004Demonstrated the bio-reduction capabilities of related benzodioxole compounds, indicating potential applications in drug development .
PMC3089165Reported on the synthesis and structural analysis of benzodioxole derivatives, highlighting their biological relevance .
DrugBank DB06916Provided insights into the pharmacological profiles of BBS-4, noting its experimental status and potential therapeutic applications .

Q & A

Q. How can researchers design a robust synthetic route for [compound] considering its complex structure?

Answer: The synthesis of this compound requires a multi-step approach due to its tertiary amine core and substituted aromatic groups. Key steps include:

  • Protection of reactive groups : Use benzodioxol and methoxy/ethoxy substituents as protected intermediates to avoid side reactions during alkylation or amination .
  • Stepwise alkylation : Employ nucleophilic substitution or reductive amination under controlled pH and temperature to sequentially attach the ethyl-benzodioxol, dimethoxyphenyl, and ethoxyphenyl moieties .
  • Purification : Monitor reaction progress via HPLC (high-performance liquid chromatography) with UV detection at 254 nm to isolate intermediates and final product .

Q. What analytical techniques are critical for characterizing [compound] and ensuring purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm substitution patterns on the aromatic rings and tertiary amine connectivity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) with electrospray ionization (ESI) can validate the molecular formula (e.g., C23_{23}H29_{29}NO6_6) and detect isotopic patterns .
  • Chromatography : Pair reverse-phase HPLC with diode-array detection (DAD) to assess purity (>95%) and identify impurities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be optimized for [compound] to predict biological activity?

Answer:

  • QSAR Modeling : Use quantitative structure-activity relationship (QSAR) models to correlate electronic properties (e.g., Hammett constants for substituents) with bioactivity data. Include descriptors like logP (lipophilicity) and polar surface area .
  • Experimental Validation : Test analogues with systematic substitutions (e.g., replacing methoxy with ethoxy groups) in receptor-binding assays to refine SAR hypotheses .

Q. What methodologies are recommended to investigate the environmental fate and biodegradation pathways of [compound]?

Answer:

  • Long-term environmental simulation : Use microcosm studies to track degradation in soil/water systems under varying pH, temperature, and microbial activity .
  • Metabolite identification : Apply LC-MS/MS to detect transformation products (e.g., demethylated or oxidized derivatives) and assess their persistence .
  • Computational prediction : Employ software like EPI Suite to estimate biodegradation half-lives and bioaccumulation potential .

Q. How should researchers resolve contradictions in pharmacological data for [compound] across different assay systems?

Answer:

  • Orthogonal assays : Compare results from cell-based (e.g., HEK293) vs. tissue-based assays to identify system-specific biases .
  • Dose-response validation : Replicate studies using standardized concentrations (e.g., 1 nM–100 µM) and statistical tools (e.g., ANOVA with post-hoc tests) to minimize variability .
  • Receptor profiling : Use radioligand binding assays to confirm target selectivity and rule off-target effects .

Q. What computational approaches (e.g., DFT) are suitable for studying the electronic properties and reactivity of [compound]?

Answer:

  • Density Functional Theory (DFT) : Optimize the molecular geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack .
  • Molecular docking : Simulate interactions with biological targets (e.g., GPCRs) using AutoDock Vina to prioritize in vitro testing .
  • Solvent effect modeling : Apply the Polarizable Continuum Model (PCM) to predict solubility and stability in aqueous environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(3,5-DIMETHOXYPHENYL)METHYL][(4-ETHOXYPHENYL)METHYL]AMINE
Reactant of Route 2
Reactant of Route 2
[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(3,5-DIMETHOXYPHENYL)METHYL][(4-ETHOXYPHENYL)METHYL]AMINE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.